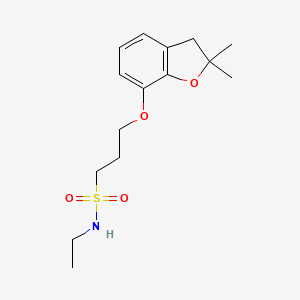
3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C15H23NO4S and its molecular weight is 313.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-ethylpropane-1-sulfonamide is a sulfonamide derivative featuring a unique benzofuran moiety. This structure is significant for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C12H17N2O3S, with a molecular weight of approximately 273.34 g/mol. Its structure includes a sulfonamide group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N2O3S |
| Molecular Weight | 273.34 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not available |
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially modulating immune responses and exhibiting anti-cancer properties.
- Modulation of Signaling Pathways : The interaction with specific molecular targets can lead to alterations in signaling pathways associated with inflammation and cancer progression.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities:
- Anti-inflammatory Effects : Sulfonamides are often explored for their anti-inflammatory properties.
- Anticancer Potential : The inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor immune evasion, has been noted in related compounds. This suggests that the compound may enhance anti-tumor immunity.
Case Studies
Several studies have investigated the biological activities of related benzofuran derivatives:
- Study on IDO Inhibition : A study demonstrated that benzofuran derivatives could effectively inhibit IDO activity, leading to enhanced T-cell responses in cancer models. This suggests that the compound may similarly enhance immune responses against tumors .
- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of sulfonamide derivatives, showing reduced levels of pro-inflammatory cytokines in animal models .
Research Findings
Recent findings have focused on the synthesis and modification of benzofuran derivatives to improve their biological activity:
- Synthesis Techniques : Various synthetic routes have been optimized to enhance yield and purity while introducing functional groups that can increase biological efficacy .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the benzofuran structure can significantly impact the biological activity of sulfonamide compounds .
Propriétés
IUPAC Name |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-ethylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-4-16-21(17,18)10-6-9-19-13-8-5-7-12-11-15(2,3)20-14(12)13/h5,7-8,16H,4,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZSPTKGESQSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CCCOC1=CC=CC2=C1OC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














